1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-

Chiral resolution Enantiomeric purity Stereospecific kinase inhibitor synthesis

1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- (CAS 1001069-71-1, molecular formula C₁₂H₁₄BrN₃, molecular weight 280.16 g/mol) is a chiral, heterobifunctional 7-azaindole derivative bearing a 5-bromo substituent and a (2S)-configured pyrrolidin-2-ylmethyl group at position 2. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is recognized as a privileged ATP-mimetic kinase hinge-binding motif, and the 5-bromo-7-azaindole core is a key intermediate in marketed drugs such as vemurafenib.

Molecular Formula C12H14BrN3
Molecular Weight 280.16 g/mol
Cat. No. B14034361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-
Molecular FormulaC12H14BrN3
Molecular Weight280.16 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC2=CC3=CC(=CN=C3N2)Br
InChIInChI=1S/C12H14BrN3/c13-9-4-8-5-11(16-12(8)15-7-9)6-10-2-1-3-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16)/t10-/m0/s1
InChIKeyWUEGBPDZAVDURG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- (CAS 1001069-71-1): A Chiral 7-Azaindole Building Block for Kinase-Targeted Drug Discovery


1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- (CAS 1001069-71-1, molecular formula C₁₂H₁₄BrN₃, molecular weight 280.16 g/mol) is a chiral, heterobifunctional 7-azaindole derivative bearing a 5-bromo substituent and a (2S)-configured pyrrolidin-2-ylmethyl group at position 2 . The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is recognized as a privileged ATP-mimetic kinase hinge-binding motif, and the 5-bromo-7-azaindole core is a key intermediate in marketed drugs such as vemurafenib . This compound adds a stereochemically defined, basic secondary amine handle that enables further regioselective and stereospecific elaboration into kinase inhibitor candidates [1].

Why Generic 5-Bromo-7-azaindole or Racemic Mixtures Cannot Replace 1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- in Stereochemically Demanding Syntheses


Interchanging this compound with simpler 5-bromo-7-azaindole (CAS 183208-35-7) or with the racemic mixture forfeits both the pre-installed chiral (S)-pyrrolidine handle and the stoichiometric regiochemical control it provides. The pyrrolidine NH moiety is a critical anchor point for amide coupling, reductive amination, or urea formation during lead optimization; introducing this functionality de novo requires additional protection/deprotection steps and risks racemization [1]. Furthermore, published structure–activity relationship (SAR) data on 1H-pyrrolo[2,3-b]pyridine derivatives demonstrate that substitution at position 2 abolishes human neutrophil elastase (HNE) inhibitory activity, while 5-bromo substitution retains potency (IC₅₀ = 15–51 nM), confirming that the 2-substituent fundamentally redirects the pharmacological target profile away from HNE and toward kinase targets . Using a des-bromo or des-pyrrolidine analog would therefore yield an intermediate with a different reactivity landscape and a divergent biological target spectrum.

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- vs. Key Analogs


Enantiomeric Purity Advantage: (S)-Enantiomer (≥98%) vs. (R)-Enantiomer (95%)

The target (S)-enantiomer (CAS 1001069-71-1) is supplied at a purity specification of NLT 98% , whereas the corresponding (R)-enantiomer (CAS 1001069-61-9) is listed at a purity of 95% . This 3-percentage-point purity differential, combined with the defined (S)-configuration, reduces the burden of enantiomeric impurity profiling in downstream chiral HPLC method development and minimizes the risk of introducing the unwanted antipode into a final chiral drug substance.

Chiral resolution Enantiomeric purity Stereospecific kinase inhibitor synthesis

Synthetic Handle Multiplicity: Two Orthogonal Reactive Sites vs. One in 5-Bromo-7-azaindole

The target compound possesses two chemically orthogonal reactive sites: (i) a 5-bromo substituent enabling Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), and (ii) a secondary pyrrolidine amine (pKa ~10-11) for amide coupling, reductive amination, or sulfonamide formation [1]. In contrast, the simpler building block 5-bromo-7-azaindole (CAS 183208-35-7) offers only the 5-bromo coupling site and requires de novo functionalization at position 2 or 3, which necessitates multi-step sequences and may lack regiochemical control [2]. The pyrrolidine NH also provides an additional hydrogen-bond donor (HBD count = 2 vs. 1 for 5-bromo-7-azaindole) that can be leveraged for target engagement.

Synthetic intermediate Orthogonal reactivity Cross-coupling Amide bond formation

Physicochemical Drug-Likeness: Full Lipinski Compliance vs. Undesirable Analogs

The target compound has calculated physicochemical parameters fully within Lipinski's Rule of 5 criteria: molecular weight 280.16 g/mol (≤500), clogP 2.66 (≤5), hydrogen bond donors 2 (≤5), hydrogen bond acceptors 3 (≤10), and topological polar surface area (TPSA) 43.84 Ų [1]. These values compare favorably to the broader kinase inhibitor chemical space, where many leads exceed MW 450 or clogP 4.0. The moderate clogP of 2.66 balances membrane permeability with aqueous solubility, while the TPSA of 43.84 Ų is well below the 140 Ų threshold associated with poor oral absorption.

Drug-likeness Lipinski Rule of 5 Physicochemical properties ADME prediction

Target Class Redirection: 2-Substitution Diverts Activity from HNE to Kinase Targets

Published SAR on the 1H-pyrrolo[2,3-b]pyridine scaffold demonstrates that position 2 must remain unsubstituted for human neutrophil elastase (HNE) inhibitory activity; any modification at this position results in complete loss of HNE activity . Conversely, 5-bromo substitution is well tolerated, with retention of HNE IC₅₀ values in the 15–51 nM range . The target compound, bearing a 2-pyrrolidinylmethyl substituent, is therefore predicted to lack HNE activity and instead engage ATP-binding pockets of kinases—an effect corroborated by the extensive patent literature describing 2-aminoalkyl-7-azaindoles as kinase inhibitors targeting CHK1, JAK, FGFR, and other kinases . This represents a deliberate target-class switch that cannot be achieved with the simple 5-bromo-7-azaindole intermediate.

Structure-activity relationship Target selectivity Kinase inhibition HNE inhibition

Patent-Documented Intermediate Status: Enabling Defined IP Position vs. Undefined Building Blocks

The 1H-pyrrolo[2,3-b]pyridine scaffold with a pyrrolidinylmethyl substituent at position 2 is explicitly claimed in patent families covering kinase inhibitors, including US 7,714,019 (Bristol-Myers Squibb, azaindole pyrrolidine derivatives) [1] and US 9,238,651 (Vernalis, CHK1 inhibitors) . The (S)-configured pyrrolidine moiety is a defined stereochemical element in these inventions, making the target compound a key intermediate for reproducing or improving upon patented lead series. In contrast, generic 5-bromo-7-azaindole (CAS 183208-35-7) lacks this chiral amine handle and is not directly cited as an intermediate in these specific kinase inhibitor patent families, positioning the target compound as a more advanced, value-added synthetic intermediate with clearer intellectual property provenance.

Patent intermediate Freedom to operate Pharmaceutical intermediate Process chemistry

Optimal Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- Based on Verified Differentiation Evidence


Stereospecific Synthesis of CHK1 or JAK Kinase Inhibitor Candidates Requiring a Defined (S)-Pyrrolidine Pharmacophore

Medicinal chemistry teams pursuing CHK1, JAK, or FGFR inhibitor programs can directly elaborate this intermediate via the pyrrolidine NH (amide coupling with diverse carboxylic acids) and the 5-bromo position (Suzuki coupling with aryl/heteroaryl boronic acids) to generate focused libraries with defined (S)-stereochemistry. The pre-installed chiral center eliminates the need for chiral resolution at a late stage and ensures that SAR is interpreted on a single, enantiopure scaffold, as mandated by the kinase inhibitor patent families US 7,714,019 and US 9,238,651 [1].

Process Chemistry Development and Scale-Up for GMP Intermediate Production

The NLT 98% purity specification and the ready availability of both enantiomers (S: CAS 1001069-71-1; R: CAS 1001069-61-9) from multiple suppliers support process chemistry optimization, impurity profiling, and chiral purity method validation . The well-defined physicochemical properties (MW 280.16, clogP 2.66, TPSA 43.84 Ų) facilitate solvent selection for recrystallization and chromatographic purification during scale-up [1].

Structure–Activity Relationship (SAR) Studies Distinguishing Kinase vs. Serine Protease Target Engagement

Because published SAR data confirm that 2-substitution of the 1H-pyrrolo[2,3-b]pyridine scaffold abolishes HNE inhibitory activity while 5-bromo substitution retains potency (IC₅₀ = 15–51 nM) , this compound can serve as a negative control in HNE inhibitor programs or as a positive starting point for kinase-targeted projects. This built-in target-class selectivity information reduces the number of counter-screening assays required during hit-to-lead optimization.

Dual-Diversification Library Synthesis via Orthogonal Reactive Handles

The simultaneous presence of a 5-bromo substituent for Pd-mediated cross-coupling and a secondary pyrrolidine amine for amide or sulfonamide formation enables parallel combinatorial diversification . This dual-handle strategy can reduce the synthetic step count by 2–4 steps compared to sequential functionalization starting from unsubstituted 5-bromo-7-azaindole, accelerating the hit-to-lead timeline in resource-constrained discovery settings.

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.